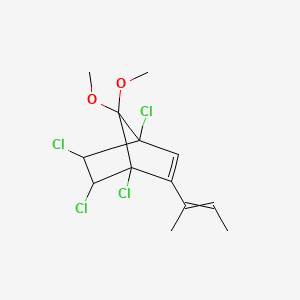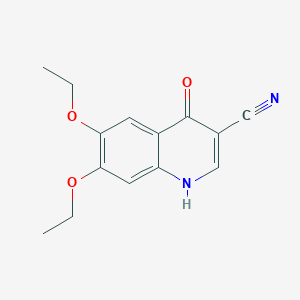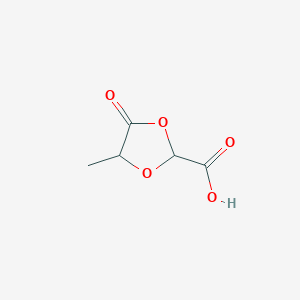
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6O5. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine. The reaction is carried out in acetonitrile at a temperature of 60-65°C for about 5-6 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid: This compound has a similar dioxolane ring structure but with different substituents.
5-Methyl-1,3-dioxolane-2,4-dione: Another related compound with a dioxolane ring and different functional groups
Uniqueness
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific combination of a methyl group, a ketone group, and a carboxylic acid group within the dioxolane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
61799-61-9 |
|---|---|
Fórmula molecular |
C5H6O5 |
Peso molecular |
146.10 g/mol |
Nombre IUPAC |
4-methyl-5-oxo-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7) |
Clave InChI |
SSTVYUZOOJYZAS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


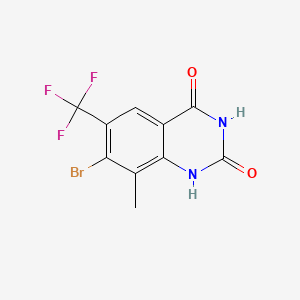
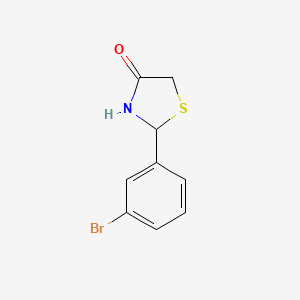
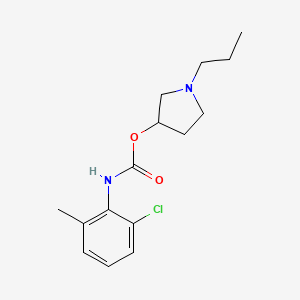
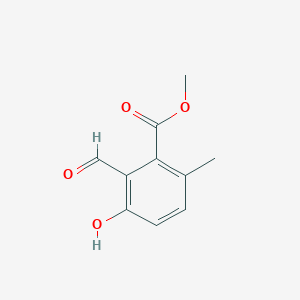
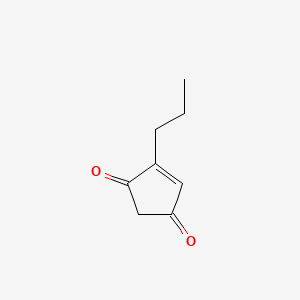

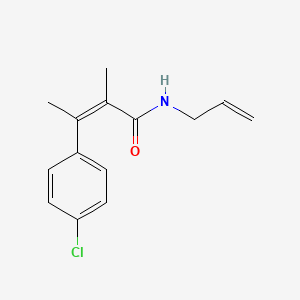
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
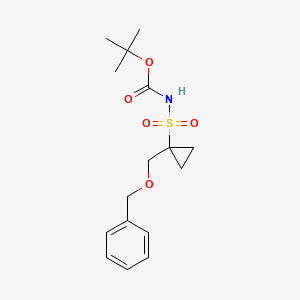

![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
